(S)-Butaprost free acid

Description

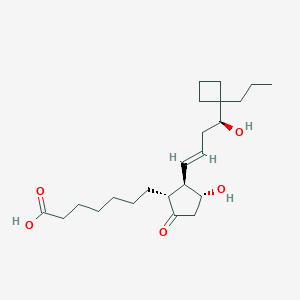

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Butaprost Free Acid: A Technical Guide to its Mechanism of Action

(S)-Butaprost free acid is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This technical guide provides an in-depth overview of its mechanism of action, drawing upon key experimental findings to elucidate its role in various physiological processes. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: EP2 Receptor Activation

This compound, a structural analog of PGE2, exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2] This selectivity is a key feature, with significantly less activity at other prostanoid receptors such as EP1, EP3, and EP4.[3][4] The binding affinity of butaprost for the murine EP2 receptor has been quantified with a Ki of 2.4 μM and an EC50 of 33 nM.[3][4]

Activation of the EP2 receptor by (S)-Butaprost initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating a wide range of cellular responses.[5][6]

However, research indicates that the signaling pathways downstream of EP2 activation are more complex and can be cell-type specific. Evidence suggests the involvement of cAMP-independent pathways, including the Exchange protein activated by cAMP (Epac) and the hampering of TGF-β/Smad signaling.[5][6][7]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for Butaprost's interaction with the EP2 receptor.

| Parameter | Value | Species/System | Reference |

| Ki | 2.4 μM | Murine EP2 receptor | [3][4] |

| EC50 | 33 nM | Murine EP2 receptor | [4] |

| EC50 | 106 nM | Inhibition of chemotaxis |

Signaling Pathways

The activation of the EP2 receptor by (S)-Butaprost can trigger multiple downstream signaling cascades.

Canonical cAMP/PKA Pathway

The primary signaling pathway initiated by (S)-Butaprost is the Gαs-cAMP-PKA axis. This pathway is central to many of the physiological effects of EP2 activation, including smooth muscle relaxation and modulation of inflammation.[6]

TGF-β/Smad Signaling Interference

In the context of renal fibrosis, butaprost has been shown to attenuate the pro-fibrotic effects of TGF-β.[3][5] This is achieved by interfering with the TGF-β/Smad signaling pathway, specifically by reducing Smad2 phosphorylation.[3][4][5] This action appears to be independent of the cAMP/PKA pathway.[5]

Epac Signaling Pathway in Microglia

In microglia, the activation of the EP2 receptor by butaprost leads to the modulation of inflammatory responses primarily through the Epac signaling pathway, rather than the PKA pathway.[7] This highlights a cell-specific divergence in downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies investigating the mechanism of action of (S)-Butaprost.

Uveoscleral Outflow in Cynomolgus Monkeys

This protocol was designed to determine the effect of butaprost on intraocular pressure (IOP) and aqueous humor dynamics.[8][9]

-

Animal Model: Ocular normotensive and laser-induced glaucomatous cynomolgus monkeys.[8]

-

Drug Administration: Topical application of butaprost (0.1%).[8][9]

-

Aqueous Humor Flow Determination: Measured by fluorophotometry.[8][9]

-

Total Outflow Facility Measurement: Determined by the two-level, constant-pressure perfusion method.[8][9]

-

Uveoscleral Outflow Measurement: Determined by perfusion of FITC-labeled dextran (B179266) through the anterior chamber.[8][9]

-

Morphological Studies: Conducted after long-term treatment, with tissue fixation by transcardial perfusion with paraformaldehyde and immersion fixation of the globe.[8][9]

Renal Fibrosis in Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol was used to investigate the anti-fibrotic effects of butaprost in a mouse model of chronic kidney disease.[3][5]

-

Animal Model: Mice that underwent unilateral ureteral obstruction (UUO) surgery.[3][5]

-

Drug Administration: Intraperitoneal injection of butaprost (4 mg/kg/day) twice daily for 7 days.[4][5]

-

In Vitro Model: Madin-Darby Canine Kidney (MDCK) cells and human precision-cut kidney slices.[3][5]

-

Treatment: Butaprost (50 μM) was used to treat MDCK cells and human kidney slices exposed to TGF-β.[4][5]

-

Fibrogenesis Evaluation: Assessed at the gene and protein level by qPCR and Western blotting for markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1.[3][5]

-

Signaling Pathway Analysis: Western blotting was used to measure Smad2 phosphorylation.[3][4][5]

Mast Cell Degranulation Assay

This in vitro and in vivo protocol was employed to assess the inhibitory effect of butaprost on mast cell activity.[10]

-

In Vitro Model: Peritoneal-derived mast cells (PDMCs) from mice expressing human FcεRI and wild-type mice, and C57.1 murine mast cells.[10]

-

Stimulation: Antigen-induced degranulation following sensitization with IgE.[10]

-

Treatment: Increasing concentrations of butaprost.[10]

-

Degranulation Measurement: Assessed by measuring the release of β-hexosaminidase.[10]

-

In Vivo Model: Passive cutaneous anaphylaxis (PCA) in mice.[10]

-

Drug Administration: Co-incubation of butaprost with chimeric hIgE anti-NP during intradermal sensitization, followed by an intravenous injection of butaprost before antigen challenge.[10]

Conclusion

This compound is a selective EP2 receptor agonist that activates a range of intracellular signaling pathways. While the canonical Gαs-cAMP-PKA pathway is a primary mechanism, evidence clearly demonstrates the importance of alternative pathways, including the inhibition of TGF-β/Smad signaling and the activation of Epac, in a cell- and context-dependent manner. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of targeting the EP2 receptor with agonists like this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharm.emory.edu [pharm.emory.edu]

- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Butaprost Free Acid: A Technical Guide for Researchers

(S)-Butaprost free acid is a potent and highly selective synthetic agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2. [1][2] As a structural analog of PGE2, it is a critical tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor, which is implicated in inflammation, immune modulation, cancer, and neuroprotection.[3][4] This guide provides an in-depth overview of its chemical properties, structure, signaling mechanisms, and key experimental protocols for its use in research.

Core Chemical Properties and Structure

This compound is the active carboxylic acid form, which generally exhibits a higher binding affinity for prostanoid receptors compared to its ester prodrug, butaprost.[4] Its chemical identity and physical properties are summarized below.

| Identifier/Property | Value |

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |

| Synonyms | 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid |

| CAS Number | 433219-55-7 |

| Molecular Formula | C₂₃H₃₈O₅ |

| Molecular Weight | 394.54 g/mol |

| SMILES | O=C(O)CCCCCC[C@@H]1--INVALID-LINK--C2(CCC)CCC2">C@@H--INVALID-LINK--CC1=O |

| InChI Key | PAYNQYXOKJDXAV-ZHIWTBQHSA-N |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 0.1 mg/mL |

| Storage Conditions | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is predominantly coupled to the stimulatory Gαs protein.[5][6] Ligand binding initiates a conformational change in the receptor, leading to the activation of Gαs, which in turn stimulates membrane-bound adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] The accumulation of this second messenger, cAMP, leads to the activation of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the ultimate cellular response.[3][4]

Experimental Protocols

Detailed and robust experimental design is crucial for interpreting the effects of this compound. Below are methodologies for two key experiments: a functional assay to measure cAMP accumulation and a binding assay to determine receptor affinity.

Functional Assay: cAMP Accumulation

This protocol describes a cell-based assay to quantify the increase in intracellular cAMP following EP2 receptor stimulation by this compound.

1. Cell Culture and Seeding:

-

Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human EP2 receptor in appropriate growth medium.

-

Seed the cells into 96-well plates at a density of 50,000-70,000 cells/well.[8]

-

Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and receptor expression.[8]

2. Agonist Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, carefully aspirate the culture medium from the wells.

-

Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period to prevent cAMP degradation.[9]

-

Prepare serial dilutions of this compound in the serum-free medium containing the PDE inhibitor.

-

Add the agonist dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[6][10] Include a vehicle control (medium with PDE inhibitor only).

3. Cell Lysis and cAMP Quantification:

-

After stimulation, lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA), a luminescence-based reporter assay (e.g., GloSensor), or a homogeneous assay technology like AlphaScreen.[6][10][11]

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.

Receptor Binding Assay: Competitive Inhibition

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP2 receptor.

1. Reagent Preparation:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the EP2 receptor.

-

Radioligand: Use a suitable radiolabeled prostaglandin, such as [³H]PGE₂, at a concentration near its dissociation constant (Kd).

-

Competitor: Prepare serial dilutions of unlabeled this compound.

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with MgCl₂).

2. Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled ligand (e.g., 10 µM cold PGE₂).

-

Competition: Membranes + Radioligand + serial dilutions of this compound.

-

3. Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[12]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharm.emory.edu [pharm.emory.edu]

- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the (S)-Butaprost Free Acid Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways activated by (S)-Butaprost free acid, a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The document details the canonical and non-canonical signaling cascades, presents quantitative data on receptor binding and activation, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms.

Introduction to (S)-Butaprost and the EP2 Receptor

This compound is a structural analog of Prostaglandin E2 (PGE2) used extensively in pharmacological research to selectively activate the EP2 receptor.[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that binds PGE2 and mediates a wide range of physiological and pathological processes, including inflammation, immune response, neuroprotection, and pain perception.[2][3] Due to its selectivity, (S)-Butaprost is a critical tool for elucidating the specific contributions of the EP2 receptor to cellular signaling, distinguishing its effects from those of other prostanoid receptors like EP1, EP3, and EP4.[4][5]

Core Signaling Pathways of (S)-Butaprost/EP2 Activation

Activation of the EP2 receptor by (S)-Butaprost initiates several downstream signaling cascades. While classically known for its coupling to Gαs proteins, evidence also points to G-protein independent pathways and crosstalk with other signaling systems.

The primary and most well-characterized signaling pathway for the EP2 receptor is mediated by the stimulatory G-protein, Gαs.[2][6]

-

Receptor Activation: (S)-Butaprost binds to the EP2 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein (Gαs), causing its dissociation from the βγ subunits.[6]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][7]

-

Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate various target proteins, including the transcription factor cAMP-responsive element binding protein (CREB).[3][6] This branch is implicated in neuronal survival and neuroplasticity.[2][6]

-

Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac/Rap pathway is often associated with chronic inflammation.[2]

-

Beyond G-protein coupling, the EP2 receptor can also signal through β-arrestin.[2][6] This pathway is often associated with distinct cellular outcomes, such as cell proliferation and migration, and may contribute to tumorigenesis.[2] Upon ligand binding, β-arrestin is recruited to the receptor, initiating a separate signaling cascade that can involve kinases like JNK.[6]

In specific contexts, such as renal fibrosis, (S)-Butaprost demonstrates an ability to counteract pro-fibrotic signaling. It has been shown to attenuate fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4][5][8]

-

TGF-β Stimulation: In fibrotic conditions, TGF-β stimulates its own receptor, leading to the phosphorylation of Smad2.

-

EP2-Mediated Inhibition: Treatment with Butaprost reduces this TGF-β-induced phosphorylation of Smad2.[8][9]

-

Anti-Fibrotic Effect: This inhibition hampers the downstream expression of fibrotic markers like fibronectin, α-smooth muscle actin (α-SMA), and collagen 1A1.[5][8]

Notably, studies in Madin-Darby Canine Kidney (MDCK) cells suggest this anti-fibrotic effect is independent of the canonical cAMP/PKA signaling pathway.[8][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Butaprost's interaction with the EP2 receptor.

| Parameter | Value | System / Cell Line | Remarks | Citation |

| Ki | 2.4 µM | Murine EP2 Receptor | Demonstrates selectivity for the EP2 receptor over other EP subtypes. | [4][5][9] |

| EC50 | 33 nM | Murine EP2 Receptor | Indicates high potency in activating the receptor. | [9][11] |

| Effective Concentration | 50 µM | MDCK Cells | Concentration shown to almost completely block TGF-β-induced fibronectin expression. | [8][9] |

| Effective Dose (in vivo) | 1-4 mg/kg | Mice (UUO model) | Intraperitoneal injection twice daily attenuated the development of fibrosis. | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for studying (S)-Butaprost's effects.

This protocol is designed to assess the anti-fibrotic effect of Butaprost.

-

Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells in appropriate media until they reach 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treatment: Treat the cells with this compound (e.g., at a final concentration of 50 µM) or vehicle control for 1 hour.[9]

-

Stimulation: Add TGF-β (e.g., 10 ng/mL) to the media of both Butaprost-treated and vehicle-treated cells. Maintain a control group with no TGF-β or Butaprost.

-

Incubation: Incubate the cells for 24 hours.[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against fibronectin, phospho-Smad2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of fibronectin and p-Smad2 to the loading control.

This protocol measures the direct activation of the Gαs pathway.

-

Cell Culture: Plate HEK293 cells stably expressing the human EP2 receptor (hEP2-HEK293) in a 96-well plate.

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the Butaprost concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of (S)-Butaprost.

Conclusion

This compound is an indispensable pharmacological tool for probing the function of the EP2 receptor. Its activation triggers a primary Gαs-cAMP signaling cascade that influences a multitude of cellular functions.[2][6] Furthermore, its ability to engage in G-protein independent signaling and to negatively modulate pro-fibrotic pathways like TGF-β/Smad highlights the complexity of EP2 signaling.[2][8] A thorough understanding of these distinct mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutics targeting the EP2 receptor for conditions ranging from chronic inflammation to organ fibrosis.

References

- 1. (R)-Butaprost free acid – 艾博立生物 [ablybio.cn]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are EP2 antagonists and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alspi.com [alspi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Downstream Targets of EP2 Receptor Activation by (S)-Butaprost Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E-prostanoid receptor 2 (EP2), a G-protein coupled receptor, is a critical mediator of prostaglandin (B15479496) E2 (PGE2) signaling, playing pivotal roles in a myriad of physiological and pathological processes. (S)-Butaprost free acid, a selective EP2 receptor agonist, serves as an invaluable tool for elucidating the downstream signaling cascades initiated by EP2 activation. This technical guide provides an in-depth exploration of the molecular pathways and cellular responses modulated by this compound. It consolidates quantitative data, details experimental methodologies, and presents visual representations of the signaling networks, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The EP2 receptor, encoded by the PTGER2 gene, is coupled to the Gαs protein and its activation traditionally leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, emerging evidence reveals a more complex signaling network, with EP2 activation influencing a diverse array of downstream effectors independent of the canonical cAMP/PKA pathway. This compound, as a selective EP2 agonist, allows for the specific interrogation of these pathways, aiding in the understanding of their roles in inflammation, cancer, neuroprotection, and other biological contexts.

Core Signaling Pathways Activated by this compound

Activation of the EP2 receptor by this compound initiates a cascade of intracellular events through both canonical and non-canonical signaling pathways.

The Canonical cAMP/PKA/CREB Pathway

The primary and most well-characterized downstream pathway of EP2 receptor activation is the Gαs-mediated stimulation of adenylyl cyclase. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and differentiation.

Non-Canonical Signaling Pathways

Beyond the classical cAMP pathway, EP2 receptor activation by this compound can trigger a range of other signaling cascades.

-

β-Catenin Pathway: While more extensively documented for PGE2, EP2 activation is implicated in the activation of β-catenin signaling. This can occur through PKA-mediated inactivation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to drive the expression of target genes like c-myc and cyclin D1.

-

PI3K/Akt Pathway: Activation of the EP2 receptor can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway can also be engaged following EP2 receptor activation, influencing processes such as cell growth and differentiation.

-

Src/p38 MAPK Pathway: Evidence suggests that EP2 activation can lead to the phosphorylation of p38 MAPK in a Src-dependent manner, a pathway implicated in inflammatory responses.

Quantitative Data on this compound-Mediated EP2 Activation

The following tables summarize the quantitative effects of this compound on various downstream targets of EP2 receptor activation.

| Parameter | Value | Cell Type/System | Assay | Reference |

| EC50 (cAMP Production) | 33 nM | Murine EP2 Receptor | cAMP Assay | [1] |

| EC50 (cAMP Production) | 0.5 µM | Rat Primary Microglia | cAMP Assay | [2] |

| EC50 (Chemotaxis Inhibition) | 106 nM | Neutrophils | Chemotaxis Assay | [3] |

| Ki (murine EP2 receptor) | 2.4 µM | Murine EP2 Receptor | Binding Assay | [1] |

| Downstream Target | Fold Change/Effect | Butaprost Concentration | Cell Type | Assay | Reference |

| Nur77 mRNA | ~5-fold increase | 1-100 nM | hEP2-HEK293/EBNA | qPCR | [1] |

| COX-2 Expression | 16.3-fold increase | 1 µM | Rat Primary Microglia | qPCR | [2] |

| Fibronectin (FN) Expression (TGF-β-induced) | Reduction | 50 µM | Madin-Darby Canine Kidney (MDCK) | Western Blot | [1] |

| Smad2 Phosphorylation (TGF-β-induced) | Reduction | 50 µM | MDCK | Western Blot | [1] |

| α-smooth muscle actin (α-SMA) | Reduction | 1-4 mg/kg (in vivo) | Mouse Model of Unilateral Ureteral Obstruction | Gene and Protein Expression | [1] |

| Collagen 1A1 | Reduction | 1-4 mg/kg (in vivo) | Mouse Model of Unilateral Ureteral Obstruction | Gene and Protein Expression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used to study the downstream effects of this compound.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP produced upon EP2 receptor activation.

-

Cell Culture and Seeding: Plate cells (e.g., Ishikawa cells, rat primary microglia) in 6-well plates and grow to desired confluency.[4]

-

Serum Starvation and Inhibition of Phosphodiesterase: Serum-starve the cells and pre-treat with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 0.2 mM for 30 minutes) to prevent cAMP degradation.[4]

-

Stimulation: Treat cells with varying concentrations of this compound for a specified time (e.g., 5 µM for 5-10 minutes).[4]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure changes in the mRNA levels of target genes following EP2 activation.

-

Cell Culture and Treatment: Culture cells (e.g., rat primary microglia) and treat with this compound (e.g., 1 µM for 2 hours for COX-2 induction).[2]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., COX-2, c-myc, cyclin D1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations and time points.

-

Cell Lysis and Protein Quantification: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[5]

-

SDS-PAGE and Membrane Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting:

-

Detection: Visualize protein bands using a chemiluminescent substrate.[5]

-

Normalization: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.[5]

Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on cell motility.

-

Cell Seeding: Plate cells in a multi-well plate and grow to a confluent monolayer.

-

Creating the Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing this compound at the desired concentration.

-

Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.

-

Quantification: Measure the area of the scratch at each time point to determine the rate of wound closure.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate signaling networks downstream of the EP2 receptor. Its ability to selectively activate this receptor has unveiled a complex web of signaling pathways, extending beyond the canonical cAMP/PKA/CREB axis to include β-catenin, PI3K/Akt, and MAPK/ERK signaling. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the multifaceted roles of EP2 receptor signaling in health and disease, and to identify and validate novel therapeutic targets. Further investigation into the precise dose-response relationships of this compound on a wider range of downstream targets will continue to refine our understanding of this important signaling pathway.

References

- 1. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]

- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Role of (S)-Butaprost Free Acid in the Study of G-Protein Coupled Receptors: A Technical Guide

(S)-Butaprost free acid, a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), serves as a critical tool for researchers, scientists, and drug development professionals. Its utility lies in the targeted investigation of EP2 receptor signaling and function, offering a more precise alternative to the endogenous, non-selective ligand PGE2. This technical guide provides an in-depth overview of this compound, its mechanism of action, associated quantitative data, and detailed experimental protocols for its application in G-protein coupled receptor (GPCR) research.

Introduction to this compound and the EP2 Receptor

This compound is a synthetic analog of Prostaglandin E2. It exhibits high selectivity for the EP2 receptor, a class A G-protein coupled receptor. The EP2 receptor is coupled to the stimulatory G protein (Gs), and its activation primarily leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune regulation, cancer progression, and neuroprotection.[3] The selectivity of this compound makes it an invaluable pharmacological tool to dissect the specific roles of the EP2 receptor in these processes, distinguishing its effects from those mediated by other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, and TP).

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its binding affinity (Ki) and functional potency (EC50) at the EP2 receptor. While data can vary based on experimental conditions and the species from which the receptor is derived, the following tables summarize key quantitative data.

| Ligand | Receptor | Species | Binding Affinity (Ki) | Reference |

| Butaprost free acid | EP2 | - | 73 nM | |

| Butaprost | EP2 | Murine | 2.4 µM | [4] |

| Ligand | Receptor | Species | Functional Potency (EC50) | Reference |

| Butaprost | EP2 | Murine | 33 nM | [4] |

| Butaprost | EP2 | Human (Neuroblastoma cells) | 0.17 µM | [5] |

EP2 Receptor Signaling Pathways Activated by this compound

Activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs-protein activation and cAMP production, recent studies have revealed more complex, non-canonical signaling routes.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the EP2 receptor is through the activation of the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][3]

Caption: Canonical EP2 receptor signaling via the Gs-cAMP-PKA pathway.

Non-Canonical Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, EP2 receptor activation can trigger other signaling cascades:

-

cAMP-Epac-Rap Pathway: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac).[3] Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap, can mediate PKA-independent effects on cell adhesion, secretion, and gene expression.[3]

Caption: Non-canonical EP2 signaling through the cAMP-Epac-Rap pathway.

-

β-Arrestin-Mediated Signaling: Upon agonist binding, the EP2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins. The EP2-β-arrestin complex can act as a scaffold for various signaling proteins, such as Src kinase, leading to the activation of downstream pathways like the MAPK/ERK cascade, independent of G-protein signaling.[3][6]

Caption: G-protein-independent signaling via the β-arrestin pathway.

Experimental Protocols

Radioligand Binding Assay for EP2 Receptor

This protocol is designed to determine the binding affinity of this compound to the EP2 receptor.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membranes (typically 20-50 µg of protein per well).

-

This compound at various concentrations (for competition binding) or buffer (for total binding).

-

A fixed concentration of [3H]-PGE2 (typically at its Kd value).

-

-

To determine non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM) in separate wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay to determine Ki.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate cAMP production in whole cells.

Materials:

-

Cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).

-

This compound.

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Seed the EP2-expressing cells in a multi-well plate and grow to confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add this compound at various concentrations to the cells. Include a vehicle control.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Caption: Workflow for a cAMP accumulation assay to determine EC50.

Conclusion

This compound is an indispensable pharmacological agent for the specific interrogation of the EP2 receptor. Its selectivity allows for the precise elucidation of EP2-mediated signaling pathways and their physiological consequences. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of GPCR biology and to explore the therapeutic potential of targeting the EP2 receptor in various disease states.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharm.emory.edu [pharm.emory.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Butaprost Free Acid: A Technical Guide for Studying Prostaglandin EP2 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal cyclooxygenase (COX) product that mediates a wide array of physiological and pathological processes, including inflammation, pain, immunoregulation, and carcinogenesis. Its diverse effects are transduced by a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways and exhibits a unique tissue distribution, making subtype-selective tools essential for elucidating their specific biological roles.

(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). Its high selectivity makes it an invaluable pharmacological tool for isolating and studying the EP2-mediated signaling cascade and its downstream functional consequences. This technical guide provides a comprehensive overview of the pharmacological properties of (S)-Butaprost, its mechanism of action, and detailed protocols for its application in research settings.

Pharmacological Profile of (S)-Butaprost

(S)-Butaprost is a structural analog of PGE2 designed to exhibit high selectivity for the EP2 receptor. This selectivity is crucial for attributing experimental findings specifically to EP2 activation, avoiding the confounding effects of activating other EP receptor subtypes.

Data Presentation: Receptor Selectivity

The selectivity of (S)-Butaprost is demonstrated through its differential binding affinity (Ki) and functional potency (EC50) across the panel of prostanoid receptors. While comprehensive binding data for the free acid form across all human receptors is compiled from multiple sources, the data clearly indicates a strong preference for the EP2 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (pEC50 / EC50) | Species / Assay Type |

| Human EP2 | Not specified | 6.9 / ~126 nM | Recombinant CHO cells, cAMP accumulation |

| Murine EP2 | 2.4 µM[1][2] | 33 nM[2] | Recombinant CHO cells, Ligand Binding / Functional Assay[3] |

| Human EP1 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |

| Human EP3 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |

| Human EP4 | No appreciable binding[3] | Low activity[1] | Recombinant murine receptors[3] |

| Human DP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |

| Human FP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |

| Human IP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |

| Human TP | No appreciable binding[3] | Not specified | Recombinant murine receptors[3] |

| (Note: Data is aggregated from studies on different species (human and murine) and assay systems. pEC50 is the negative logarithm of the EC50 value.) |

Mechanism of Action and Signaling Pathways

The EP2 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Agonist binding, such as with (S)-Butaprost, initiates a cascade of intracellular events.

Canonical Gs-cAMP-PKA Pathway

Activation of the EP2 receptor by (S)-Butaprost leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.

Alternative Signaling Pathways

Beyond the canonical Gs-cAMP pathway, EP2 receptor activation can also engage other signaling molecules, leading to a more complex and nuanced cellular response. These non-canonical pathways include:

-

Epac Pathway: cAMP can also directly activate the Exchange protein activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the Rap family of small G proteins.

-

β-Arrestin Pathway: Like many GPCRs, the EP2 receptor can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as those involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols

The most direct method to quantify EP2 receptor activation by (S)-Butaprost is to measure the downstream accumulation of intracellular cAMP.

cAMP Accumulation Assay

This protocol provides a general framework for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format. This method is suitable for high-throughput screening and detailed pharmacological characterization.

Materials:

-

Cells expressing the human EP2 receptor (e.g., HEK293 or CHO stable cell line).

-

Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

PGE2 (for use as a positive control).

-

cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP cryptate).

-

White, low-volume 384-well assay plates.

-

Multichannel pipettes and a microplate reader capable of HTRF detection (337 nm excitation, 620 nm and 665 nm emission).

Methodology:

-

Cell Seeding:

-

Culture EP2-expressing cells to ~80-90% confluency.

-

Harvest cells and perform a cell count.

-

Resuspend cells in an appropriate volume of culture medium and seed into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a serial dilution of (S)-Butaprost in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a top concentration of 10 µM.

-

Prepare a similar dilution series for the PGE2 positive control.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the cell plate.

-

Add the prepared compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and a high concentration of PGE2 (maximum stimulation control).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.

-

Add the detection reagents to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

-

Calculate the 665/620 ratio for each well.

-

Convert the ratio to cAMP concentration using a standard curve run in parallel.

-

Plot the cAMP concentration against the log of the (S)-Butaprost concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Conclusion

This compound is a potent and highly selective EP2 receptor agonist, making it an indispensable tool for dissecting the roles of PGE2 signaling. Its utility in cell-based assays, such as the cAMP accumulation assay, allows for the precise characterization of EP2 receptor function in both physiological and pathological contexts. By using (S)-Butaprost, researchers can effectively investigate the contributions of the EP2 signaling pathway to inflammation, neuroprotection, cancer biology, and other critical areas of biomedical research.

References

The Role of the EP2 Receptor in Neuroinflammation: A Technical Guide to Investigation with (S)-Butaprost Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the E-prostanoid 2 (EP2) receptor's function in neuroinflammation, with a specific focus on utilizing (S)-Butaprost free acid as a selective agonist for its investigation. The EP2 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a key player in the inflammatory cascade within the central nervous system (CNS), particularly in microglia, the resident immune cells of the brain.[1][2] Understanding the signaling pathways and cellular consequences of EP2 receptor activation is crucial for the development of novel therapeutics targeting neuroinflammatory and neurodegenerative diseases.

Core Concepts: The EP2 Receptor in Neuroinflammation

The EP2 receptor is predominantly coupled to the Gαs protein.[3][4] Upon activation by its endogenous ligand PGE2 or a selective agonist like (S)-Butaprost, it stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][5] This elevation in cAMP initiates downstream signaling through two main pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[1][6]

Activation of the EP2 receptor on microglia has been shown to have a complex, often pro-inflammatory role in the context of neuroinflammation.[2][7][8] It can exacerbate the expression of several inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and IL-1β, while in some contexts, it can blunt the production of others like tumor necrosis factor-alpha (TNF-α).[1] This modulation of the neuroinflammatory environment makes the EP2 receptor a critical target for therapeutic intervention.

This compound: A Selective EP2 Receptor Agonist

This compound is a potent and selective agonist for the EP2 receptor, making it an invaluable tool for elucidating the receptor's specific roles in neuroinflammation.[9][10] Its selectivity allows researchers to isolate the effects of EP2 activation from those of other prostanoid receptors.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on microglia and neuroinflammatory markers.

Table 1: Effect of Butaprost on cAMP Levels and Inflammatory Gene Expression in Microglia

| Cell Type | Treatment | Concentration | Outcome | Fold Change / EC50 | Reference |

| Rat Primary Microglia | Butaprost | 0.01 - 10 µM | Increased cAMP levels | EC50 = 0.5 µM | [11] |

| Rat Primary Microglia | Butaprost | 1 µM | Increased COX-2 mRNA expression | 16.3-fold increase | [11] |

| Classically Activated Rat Microglia | Butaprost | Not Specified | Exacerbated upregulation of COX-2, iNOS, IL-6, IL-1β mRNA | Mimicked PGE2 effects | [1] |

| Classically Activated Rat Microglia | Butaprost | Not Specified | Blunted production of TNF-α, IL-10, CCL3, CCL4 mRNA | Mimicked PGE2 effects | [1] |

| LPS-stimulated Macrophages | Butaprost | 1 µM | Potentiated LPS-induced COX-2 expression | Significant increase | [8] |

| LPS-stimulated Macrophages | Butaprost | 1 µM | Potentiated LPS-induced iNOS expression | Significant increase | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols based on common experimental setups cited in the literature for investigating the role of the EP2 receptor using (S)-Butaprost.

Protocol 1: In Vitro Microglial Cell Culture and Treatment

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats or mice. Cells are plated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Stimulation: For studies on activated microglia, cells are often pre-treated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) and sometimes interferon-γ (IFN-γ) to induce a pro-inflammatory state.[1][3]

-

(S)-Butaprost Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at desired concentrations (typically ranging from nanomolar to micromolar).

-

Incubation: Cells are incubated for a specified period (e.g., 2 to 24 hours) depending on the endpoint being measured (e.g., gene expression, protein secretion).

Protocol 2: Measurement of cAMP Levels

-

Cell Lysis: Following treatment with (S)-Butaprost, the cell culture medium is removed, and cells are lysed using a lysis buffer provided with a cAMP assay kit.

-

cAMP Assay: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit according to the manufacturer's instructions.

-

Data Analysis: cAMP concentrations are normalized to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

-

RNA Extraction: Total RNA is extracted from treated microglial cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression levels of target genes (e.g., COX-2, iNOS, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Visualizing the Pathways and Workflows

EP2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the EP2 receptor.

Caption: EP2 receptor signaling cascade initiated by (S)-Butaprost.

Experimental Workflow for Investigating EP2 Receptor Function

This diagram outlines a typical experimental workflow for studying the effects of (S)-Butaprost on neuroinflammation in vitro.

Caption: In vitro workflow for EP2 receptor investigation.

Conclusion

The EP2 receptor plays a significant and complex role in modulating neuroinflammatory responses. The use of the selective agonist this compound provides a powerful tool to dissect the specific contributions of this receptor to the inflammatory milieu of the CNS. The data and protocols presented in this guide offer a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the EP2 receptor in a variety of neurological disorders.

References

- 1. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 6. pharm.emory.edu [pharm.emory.edu]

- 7. The PGE2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-Butaprost Free Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin (B15479496) E Receptor 2 (EP2), a G-protein coupled receptor (GPCR). Its utility in cell culture experiments is primarily centered on elucidating the EP2 signaling pathway and its downstream physiological and pathophysiological effects, such as inflammation, fibrosis, and gene regulation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays, including cAMP accumulation, gene expression analysis, and protein expression analysis, to investigate its biological functions.

Introduction to this compound

This compound is a synthetic analog of Prostaglandin E2 (PGE2) that exhibits high selectivity for the EP2 receptor subtype.[1][2][3] Upon binding, it activates the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This signaling cascade is pivotal in various cellular processes. Notably, Butaprost has been shown to attenuate fibrosis by inhibiting TGF-β/Smad signaling pathways and to modulate the expression of various genes, making it a valuable tool for research in areas like kidney disease, immunology, and ophthalmology.[4][6][7][8]

EP2 Receptor Signaling Pathway

(S)-Butaprost binding to the EP2 receptor primarily initiates the Gαs-cAMP pathway. This activation can lead to diverse cellular responses, including the modulation of gene expression and interference with other signaling cascades like the TGF-β pathway.

Caption: (S)-Butaprost activates the EP2 receptor, leading to cAMP production and downstream effects.

Data Presentation

Quantitative data for the experimental use of this compound is summarized below for easy reference.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Target | Prostaglandin E Receptor 2 (EP2) | [1][9] |

| CAS Number | 215168-33-5 | [9] |

| Molecular Formula | C₂₃H₃₈O₅ | [2][9] |

| Molecular Weight | 394.54 g/mol | [1][9] |

| EC₅₀ | 33 nM (for murine EP2 receptor) | [7][9] |

| Kᵢ | 2.4 µM (for murine EP2 receptor) | [6][7][9] |

| Solubility | Soluble in DMSO and Ethanol | - |

Table 2: Recommended Cell Lines and Experimental Conditions

| Cell Line | Application / Context | Recommended Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| hEP2-HEK293/EBNA | Gene Expression (Nur77, Cyr61) | 1 - 100 nM | 0.5 - 24 hours | [7][9][10] |

| MDCK | Anti-fibrotic Effects (vs. TGF-β) | 50 µM | 24 hours | [4][6][7] |

| Ishikawa Cells | cAMP Accumulation Assay | 5 µM | 5 minutes | [11] |

| Primary Mast Cells | Degranulation Inhibition | 1 - 10 µM | 30 minutes | [12][13] |

| Human Ciliary Smooth Muscle | Gene Expression (Cyr61) | Not specified | Not specified |[8][10] |

Experimental Workflow

The general workflow for cell-based experiments using (S)-Butaprost involves preparation of the compound, cell culture and treatment, followed by various downstream analyses to measure biological responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Butaprost free acid | CymitQuimica [cymitquimica.com]

- 4. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and butaprost (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

How to dissolve and prepare (S)-Butaprost free acid for experiments

For Researchers, Scientists, and Drug Development Professionals

(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2][3] Its utility in pharmacological studies necessitates precise and reproducible methods for its dissolution and preparation for both in vitro and in vivo experimental settings. This document provides detailed protocols and supplementary information to facilitate the use of this compound in research applications.

Product Information and Storage

-

Chemical Name: 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid[1]

-

Molecular Formula: C₂₃H₃₈O₅

-

Molecular Weight: 394.6 g/mol [1]

-

Storage: Store at -20°C.[1]

-

Stability: Stable for at least 2 years at -20°C.[1]

Solubility Data

This compound exhibits solubility in various organic solvents and limited solubility in aqueous solutions. The choice of solvent is critical for preparing stock solutions that can be further diluted into experimental media.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |

| Ethanol (B145695) | 50 mg/mL |

| PBS (pH 7.2) | 0.1 mg/mL |

Data sourced from Cayman Chemical product information.[1]

Mechanism of Action and Signaling Pathway

(S)-Butaprost is a selective agonist of the EP2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the EP2 receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn modulate various downstream cellular processes.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 25 mM).

-

Calculation Example: To prepare a 10 mM stock solution, dissolve 3.946 mg of this compound in 1 mL of solvent.

-

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Sterilization: While not always necessary for DMSO stocks, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen organic solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Experiments

Protocol:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Serial Dilution (if necessary): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

-

Important: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

-

-

Application to Cells: Add the final working solution to the cell cultures.

In vitro studies have utilized (S)-Butaprost at concentrations ranging from nanomolar to micromolar, depending on the cell type and experimental endpoint.

Preparation of Solutions for In Vivo Experiments

For animal studies, the formulation of this compound requires careful consideration of the vehicle to ensure solubility and biocompatibility.

Materials:

-

This compound

-

Ethanol

-

Saline (0.9% NaCl, sterile)

-

Emulsifying agent (e.g., Tween 80 or Cremophor EL) - optional, but recommended for stability

Protocol:

-

Initial Dissolution: Dissolve the required amount of this compound in a small volume of ethanol.

-

Vehicle Preparation: Prepare the final vehicle solution. A common vehicle for lipophilic compounds consists of ethanol, an emulsifying agent, and saline. A typical ratio might be 5-10% ethanol, 5-10% Tween 80, and the remainder saline.

-

Final Formulation: Slowly add the ethanolic solution of (S)-Butaprost to the vehicle while vortexing to ensure a stable emulsion or solution. The final concentration should be calculated based on the desired dosage and the injection volume.

-

Dosage Example: For a 2 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, you would need a final concentration of 0.5 mg/mL.

-

-

Administration: The solution should be prepared fresh before administration. One study has reported the use of (S)-Butaprost in mice at a dose of 1-4 mg/kg via intraperitoneal injection. A vehicle control group should always be included in in vivo experiments.

Concluding Remarks

The protocols outlined in this document provide a framework for the preparation and use of this compound in experimental research. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers should always perform pilot studies to determine the optimal concentrations and conditions for their specific experimental models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of (S)-Butaprost Free Acid for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, neuroprotection, and cancer.[3][4] Accurate determination of the optimal concentration of this compound is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and experimental protocols to guide researchers in this process.

Data Presentation: Potency and Affinity of Butaprost Analogs

The following table summarizes the reported potency (EC50) and binding affinity (Ki) values for butaprost and its free acid form across different in vitro systems. It is important to note that the optimal concentration for a specific assay will depend on the cell type, receptor expression levels, and the functional endpoint being measured.

| Compound | Parameter | Value | Species/Cell Type | Assay Type | Reference |

| Butaprost | EC50 | 33 nM | Murine | EP2 Receptor Activation | [5] |

| Butaprost | EC50 | 106.4 ± 63 nM | Human | Inhibition of Neutrophil Chemotaxis | |

| Butaprost | IC50 | 27.8 nM | Human | Inhibition of Myometrium Contraction | [6] |

| This compound | Ki | 2.4 µM | Murine | EP2 Receptor Binding | [5] |

| Butaprost free acid | Ki | 73 nM | CHO cells | Transfected Human EP2 Receptor Binding | [3] |

| Butaprost free acid | Stimulation | 95-fold cAMP increase at 1 µM | HEK 293 cells | Transfected Human EP2 Receptor Activation | [7] |

Signaling Pathway and Experimental Workflow

The activation of the EP2 receptor by this compound initiates a well-defined signaling cascade. Understanding this pathway is essential for designing and interpreting experiments. The general experimental workflow for determining the optimal concentration involves a dose-response analysis using a relevant functional assay.

EP2 Receptor Signaling Pathway

Caption: EP2 Receptor Signaling Cascade.

General Experimental Workflow

Caption: Workflow for EC50 Determination.

Experimental Protocols

Two common and robust methods for determining the optimal concentration and potency of this compound are the measurement of intracellular cAMP levels and the use of a reporter gene assay.

Protocol 1: Determination of EC50 using a cAMP Competitive ELISA

This protocol describes the measurement of intracellular cAMP accumulation in response to this compound stimulation.

Materials:

-

This compound

-

HEK293 cells stably expressing the human EP2 receptor (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HEK293-hEP2 cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells in a 96-well plate at a density of 50,000 - 100,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in serum-free culture medium to obtain a range of concentrations (e.g., 1 pM to 10 µM). It is recommended to perform a wide range for the initial experiment and then narrow it down.

-

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

-

Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation medium.

-

Add cell lysis buffer provided in the cAMP ELISA kit to each well.

-

Incubate on a plate shaker for 10-20 minutes at room temperature.

-

-

cAMP Measurement:

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate, adding a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody, incubating, washing, and adding a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader at the recommended wavelength.

-

The optical density will be inversely proportional to the cAMP concentration.

-

Calculate the concentration of cAMP in each sample using the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.

-

Protocol 2: Determination of EC50 using a CRE-Luciferase Reporter Gene Assay

This protocol utilizes a reporter gene (luciferase) under the control of a cAMP Response Element (CRE) to measure EP2 receptor activation.

Materials:

-

This compound

-

HEK293 cells (or other suitable cell line)

-